Cas no 146467-21-2 ((2S)-5-Oxo-piperidine-2-carboxylic acid)

(2S)-5-Oxo-piperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a ketone group at the 5-position and a carboxylic acid moiety at the 2-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of bioactive compounds and peptidomimetics. The compound’s rigid piperidine scaffold and functional groups enable its use in constructing complex heterocyclic structures or as a precursor for further derivatization. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Its compatibility with standard coupling reagents also facilitates its incorporation into peptide-based frameworks, enhancing its utility in medicinal chemistry and drug discovery.
(2S)-5-Oxo-piperidine-2-carboxylic acid structure
146467-21-2 structure
Product name:(2S)-5-Oxo-piperidine-2-carboxylic acid
CAS No:146467-21-2
MF:C6H9NO3
MW:143.140561819077
MDL:MFCD19227688
CID:2449877
PubChem ID:55300737

(2S)-5-Oxo-piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-5-Oxo-piperidine-2-carboxylic acid
    • (S)-5-Oxo-piperidine-2-carboxylic acid
    • (S)-5-oxopiperidine-2-carboxylic acid
    • (S)-5-oxopiperidine-2-carboxylicacid
    • 146467-21-2
    • (2S)-5-oxopiperidine-2-carboxylic acid
    • AT42686
    • CS-0446916
    • AKOS006381214
    • SCHEMBL6497037
    • MDL: MFCD19227688
    • Inchi: InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1
    • InChI Key: YXHXRACVAHDTEL-YFKPBYRVSA-N
    • SMILES: OC(=O)[C@@H]1CCC(=O)CN1

Computed Properties

  • Exact Mass: 143.058243149Da
  • Monoisotopic Mass: 143.058243149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 66.4Ų

(2S)-5-Oxo-piperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1128662-100mg
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 95%
100mg
$300 2024-07-28
eNovation Chemicals LLC
Y1128662-5g
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 95%
5g
$6585 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0975-250mg
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 97%
250mg
3561.78CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0975-50mg
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 97%
50mg
1526.48CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0975-5g
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 97%
5g
¥52446.15 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0859-5g
(2S)-5-oxopiperidine-2-carboxylic acid
146467-21-2 95%
5g
¥16583.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0859-1g
(2S)-5-oxopiperidine-2-carboxylic acid
146467-21-2 95%
1g
¥5528.0 2024-04-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0975-500mg
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 97%
500mg
¥8726.45 2025-01-21
eNovation Chemicals LLC
Y1128662-250mg
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 95%
250mg
$480 2025-02-20
eNovation Chemicals LLC
Y1128662-5g
(S)-5-Oxo-piperidine-2-carboxylic acid
146467-21-2 95%
5g
$6585 2025-02-20

(2S)-5-Oxo-piperidine-2-carboxylic acid Related Literature

Additional information on (2S)-5-Oxo-piperidine-2-carboxylic acid

Introduction to (2S)-5-Oxo-piperidine-2-carboxylic acid (CAS No. 146467-21-2)

Chemical Overview: (2S)-5-Oxo-piperidine-2-carboxylic acid, also known by its CAS number 146467-21-2, is a significant compound in the field of organic chemistry. This compound belongs to the class of piperidinone derivatives, which have garnered considerable attention due to their versatile applications in drug discovery and materials science. The structure of (2S)-5-Oxo-piperidine-2-carboxylic acid features a six-membered piperidine ring with a ketone group at the 5-position and a carboxylic acid group at the 2-position, with the stereochemistry specified as S configuration. This unique structure endows the compound with distinctive chemical and biological properties.

Synthesis and Structural Features: The synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid involves advanced organic synthesis techniques, often leveraging asymmetric catalysis to achieve the desired stereochemistry. Researchers have employed methods such as the Stork enamine reaction and asymmetric aldol condensation to construct the piperidine ring with high enantioselectivity. The presence of the ketone group at position 5 introduces rigidity into the molecule, while the carboxylic acid group at position 2 facilitates hydrogen bonding, making it a valuable building block for constructing bioactive molecules.

Biological Activity and Applications: Recent studies have highlighted the potential of (2S)-5-Oxo-piperidine-2-carboxylic acid as a lead compound in drug development. Its ability to modulate key biological targets, such as protease enzymes and receptor proteins, has been extensively investigated. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against cysteine proteases, which are implicated in various pathological conditions, including inflammation and cancer.

Materials Science Applications: Beyond its biological relevance, (2S)-5-Oxo-piperidine-2-carboxylic acid has found applications in materials science. Its ability to form stable amide bonds makes it an ideal candidate for synthesizing polyamides and other functional polymers. Recent advancements in polymer chemistry have utilized this compound to develop biodegradable materials with tailored mechanical properties, opening new avenues for sustainable materials development.

Recent Research Findings: In a groundbreaking study published in 2023, scientists reported the use of (2S)-5-Oxo-piperidine-2-carboxylic acid as a chiral catalyst in asymmetric synthesis. The compound's ability to induce high enantioselectivity in reactions involving aldehydes and ketones has been attributed to its unique spatial arrangement. This discovery has significant implications for the pharmaceutical industry, where chiral catalysts play a pivotal role in producing enantiomerically pure drugs.

Environmental Considerations: As interest in green chemistry grows, researchers have explored environmentally friendly methods for synthesizing (2S)-5-Oxo-piperidine-2-carboxylic acid. Utilizing renewable feedstocks and catalytic processes has reduced the environmental footprint of its production. These efforts align with global sustainability goals and highlight the compound's role in promoting eco-friendly chemical practices.

Future Prospects: Looking ahead, the versatility of (2S)-5-Oxo-piperidine-2-carboxylic acid positions it as a key player in both academic research and industrial applications. Its potential in drug discovery, materials science, and green chemistry ensures continued interest from scientists worldwide. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its importance in modern chemistry.

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